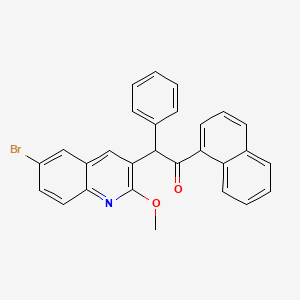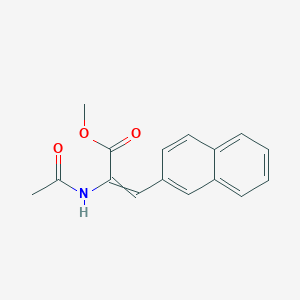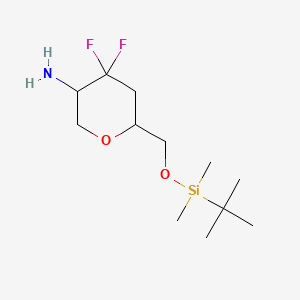![molecular formula C9H12BrN2O8P B14783053 [5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14783053.png)
[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2’-deoxyuridine-5’-monophosphate: is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation and DNA synthesis. The compound is incorporated into DNA in place of thymidine during the S phase of the cell cycle, making it a valuable tool for various biological and medical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine-5’-monophosphate typically involves the bromination of 2’-deoxyuridine followed by phosphorylation. The bromination is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetic acid. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base .
Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-2’-deoxyuridine-5’-monophosphate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in typical laboratory settings.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2’-deoxyuridine-5’-monophosphate is used as a marker for DNA synthesis and cell proliferation studies. It is incorporated into DNA during replication, allowing researchers to track and analyze cell division .
Biology: In biological research, the compound is used to study cell cycle dynamics, DNA repair mechanisms, and the effects of various treatments on cell proliferation. It is also employed in labeling experiments to identify actively dividing cells in tissues .
Medicine: In medical research, 5-Bromo-2’-deoxyuridine-5’-monophosphate is used as a diagnostic tool to study cancer cell proliferation. It has been investigated as a potential radiosensitizer to enhance the effectiveness of radiation therapy in cancer treatment .
Industry: The compound is used in the pharmaceutical industry for the development of diagnostic assays and therapeutic agents. It is also employed in the production of labeled nucleotides for various biochemical applications .
Mécanisme D'action
5-Bromo-2’-deoxyuridine-5’-monophosphate exerts its effects by being incorporated into DNA in place of thymidine during the S phase of the cell cycle. This incorporation disrupts normal DNA synthesis and can lead to mutations, making it a useful tool for studying DNA replication and repair mechanisms. The compound targets thymidylate synthase, an enzyme involved in the synthesis of thymidine, thereby inhibiting DNA synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
- 5-Iodo-2’-deoxyuridine
- 5-Chloro-2’-deoxyuridine
- 5-Ethynyl-2’-deoxyuridine
- Bromodeoxyuridine (BrdU)
Comparison: 5-Bromo-2’-deoxyuridine-5’-monophosphate is unique in its ability to be incorporated into DNA and serve as a marker for cell proliferation. Compared to other halogenated thymidine analogs, it is less toxic and more stable, making it a preferred choice for in vivo studies. Its bromine atom allows for easy detection and analysis using various biochemical techniques .
Propriétés
IUPAC Name |
[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLHVDBXXZVYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN2O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14782983.png)
![methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B14782986.png)
![2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14782990.png)

![tert-butyl N-[1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate](/img/structure/B14783008.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783033.png)
![2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14783035.png)
![N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;dihydrate;trihydrochloride](/img/structure/B14783037.png)


![Methyl-2-t-butyloxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B14783050.png)
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14783058.png)
![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)
